
2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a complex organic molecule that appears to be related to the 4-oxoquinoline and chromene families. These classes of compounds are known for their biological and synthetic versatility, often associated with various pharmacological activities such as antibacterial and antiviral properties .
Synthesis Analysis
The synthesis of related 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has been explored through a one-pot two-step protocol. This involves the transformation of 2-(2-(benzylamino)benzylidene)malonate using BF3·Et2O, leading to the formation of a stable iminium intermediate with a difluoroboryl bridge in the dicarbonyl fragment of the molecule . This method could potentially be adapted for the synthesis of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been determined to crystallize in specific space groups with an anti-rotamer conformation about the C-N bond. The orientation of the amide O atom can vary, being either trans- or cis-related to the O atom of the pyran ring . These structural insights are crucial for understanding the molecular conformation and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, particularly focusing on the regioselectivity of N-alkylation reactions. For instance, the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs at the nitrogen of the oxoquinoline group in a regiosselective manner. Density Functional Theory (DFT) methods have been employed to investigate the acid/base behavior and possible reaction paths of these ethylation reactions . This information could be extrapolated to predict the chemical behavior of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide in various reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The crystalline nature and polymorphism of these compounds suggest that they may exhibit distinct physical properties such as melting points, solubility, and stability under different environmental conditions . The presence of functional groups like the carboxamide unit also implies potential for hydrogen bonding and interactions with biological molecules, which could influence their pharmacokinetic and pharmacodynamic profiles .
Scientific Research Applications
Synthetic Approaches and Chemical Structures
- Regioselective Reactions and Biological Activities: The regioselectivity of N-alkylation reactions in related 4-oxoquinoline derivatives has been studied, highlighting their significance in medicinal chemistry due to diverse pharmacological activities, including antibacterial and antiviral properties. DFT methods were employed to evaluate reaction paths and acid/base behavior of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound with structural similarities (Batalha et al., 2019).
- Marine Drugs Synthesis: A study on the synthesis of marine drug intermediates showcases the importance of chromene derivatives in antitumor research, underlining the structural activity relationship studies of tetrahydroisoquinoline natural products (Li et al., 2013).
- NMDA Receptor Antagonists: Derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline, related to the query compound, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor, demonstrating their potential in neuropharmacology (Carling et al., 1992).
Chemical Properties and Potential Applications
- Antimicrobial Activities: A series of quinazolinone and thiazolidinone derivatives, structurally related to the compound , have been synthesized and shown to possess significant antibacterial and antifungal activities, emphasizing their potential as antimicrobial agents (Desai et al., 2011).
- Spectral Assignment: NMR spectroscopic data for hexahydroquinolines and their oxa-analogues, including chromenes, have been fully assigned, aiding in the structural analysis of these compounds and their derivatives (Suárez et al., 2001).
Mechanism of Action
Target of Action
The primary targets of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with ERK1/2, potentially inhibiting their activity . This interaction can lead to changes in the MAP kinase pathway, affecting various cellular processes .
Biochemical Pathways
The compound primarily affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing gene expression and cell behavior .
Result of Action
The inhibition of ERK1/2 by the compound can lead to changes in cell behavior, potentially exhibiting antineoplastic activity . This means the compound could potentially slow down or stop the growth of cancer cells .
properties
IUPAC Name |
2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-17-8-5-11-9-13(6-7-15(11)21-17)20-18(23)14-10-12-3-1-2-4-16(12)25-19(14)24/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHCMRFWSDNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

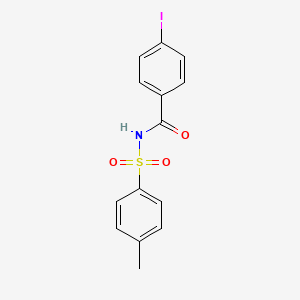
![2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2527879.png)
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2527881.png)
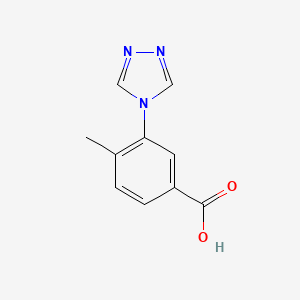
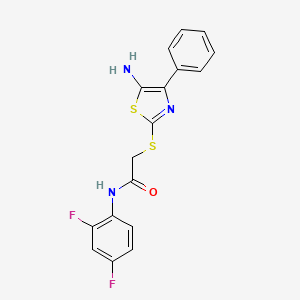
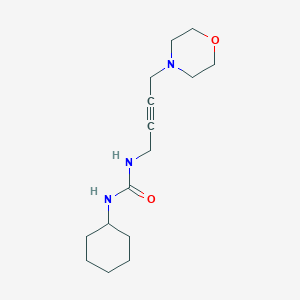

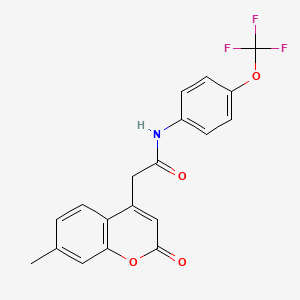
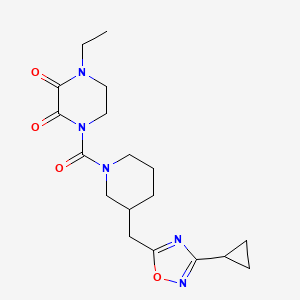
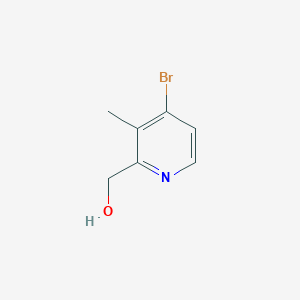


![ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2527897.png)
![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)